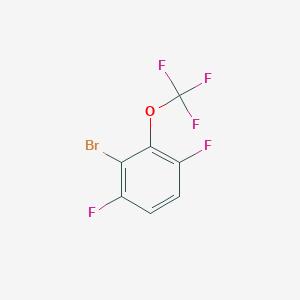

1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar bromo- and difluoromethyl-containing benzene derivatives involves selective preparation methods, such as treatment with dibromo compounds in acidic media or via nucleophilic reactions with trimethyl phosphite. These methods yield synthetically useful intermediates for further chemical transformations (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

The molecular structure of bromo-substituted benzenes has been extensively studied through X-ray crystallography, revealing details about Br···Br interactions, hydrogen bonding, and the role of substituent positions in determining the packing motifs of these compounds (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Properties

Chemical reactions involving 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene and its analogs typically include organometallic synthesis, where these compounds act as starting materials or intermediates. Their reactivity allows for the formation of complex organometallic compounds, showcasing the versatility and synthetic utility of these bromo- and difluoro-substituted benzenes (Schlosser & Castagnetti, 2001).

Applications De Recherche Scientifique

Organic Synthesis Applications :

- This compound is instrumental in generating phenyllithium intermediates, which are pivotal in synthesizing various organic compounds. For instance, upon treatment with lithium diisopropylamide (LDA), 1-bromo-3,6-difluoro-2-(trifluoromethoxy)benzene generates phenyllithium which can undergo further reactions to produce naphthalenes and other derivatives. This highlights its role in facilitating complex organic synthesis pathways (Schlosser & Castagnetti, 2001).

Coordination Chemistry :

- In coordination chemistry, this compound contributes to the development of novel fluorocarbons and their metal ion complexes. Studies show that its reactions can lead to significant shifts in NMR resonances, indicating its usefulness in studying metal-ion interactions and designing new materials with unique properties (Plenio, Hermann, & Diodone, 1997).

Synthesis of Halogenated Compounds :

- It serves as a starting point for the synthesis of various halogenated organic compounds. Controlled chlorination and bromination of derivatives of this compound can yield diverse and thermally stable halogenated products. This has implications for the synthesis of compounds used in material science and pharmaceuticals (Herkes, 1977).

Development of Polymeric Materials :

- Research indicates its utility in the synthesis of new polymeric materials. For instance, copolymers derived from halogen ring-trisubstituted derivatives of this compound have been studied, which has applications in developing new materials with specific chemical and physical properties (Kharas et al., 2016).

Spectroscopic Analysis and Characterization :

- The compound is also relevant in spectroscopic studies for the analysis of its derivatives. Spectroscopic techniques like NMR and X-ray crystallography have been employed to determine the structures and properties of its derivatives, aiding in the deeper understanding of these compounds' chemical behavior (Jones, Kuś, & Dix, 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Brominated and fluorinated benzene derivatives are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique reactivity and biological activity .

Mode of Action

The compound undergoes a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can participate in cycloaddition reactions, which could potentially alter the structure and function of its targets.

Pharmacokinetics

The compound’s physicochemical properties such as its molecular weight (24101 g/mol) and its liquid form at room temperature suggest that it could potentially be absorbed and distributed in the body .

Propriétés

IUPAC Name |

2-bromo-1,4-difluoro-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5O/c8-5-3(9)1-2-4(10)6(5)14-7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOCYKNSAQMZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)OC(F)(F)F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2489141.png)

![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)

![methyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2489145.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)

![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)